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Compound of Interest

Compound Name:
Benzamide, N-benzoyl-N-

(phenylmethyl)-

Cat. No.: B101800 Get Quote

Introduction

N-Benzoyl-N-(phenylmethyl)-benzamide is a tertiary amide characterized by the presence of

two benzoyl groups and one benzyl group attached to a central nitrogen atom. This technical

guide provides a summary of its spectroscopic properties, including Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited

availability of published experimental data for this specific molecule, this guide also includes

spectroscopic data for the closely related secondary amide, N-benzylbenzamide, for

comparative purposes. The methodologies for obtaining such spectroscopic data are also

detailed.

Spectroscopic Data for a Related Compound: N-
Benzylbenzamide
For reference, the spectroscopic data for N-benzylbenzamide (C₁₄H₁₃NO), a structurally similar

secondary amide, is presented below.

Table 1: ¹H NMR Spectroscopic Data for N-Benzylbenzamide
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.79 d 7.1
2H, ortho-protons of

benzoyl group

7.48-7.51 t 7.1
1H, para-proton of

benzoyl group

7.41-7.44 m -
2H, meta-protons of

benzoyl group

7.32-7.36 m -
4H, protons of benzyl

group

7.26-7.31 m -
1H, para-proton of

benzyl group

6.44 br s - 1H, NH

4.65 d 5.5 2H, CH₂

Solvent: CDCl₃,

Spectrometer

Frequency: 500 MHz.

[1]

Table 2: ¹³C NMR Spectroscopic Data for N-Benzylbenzamide
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Chemical Shift (δ) ppm Assignment

167.5 C=O

138.2 Quaternary C (benzyl)

134.5 Quaternary C (benzoyl)

131.7 CH (para-benzoyl)

128.9 CH (benzyl)

128.7 CH (ortho-benzoyl)

128.1 CH (benzyl)

127.7 CH (meta-benzoyl)

127.1 CH (benzyl)

44.2 CH₂

Solvent: CDCl₃, Spectrometer Frequency: 125

MHz.[1]

Table 3: IR Spectroscopic Data for N-Benzylbenzamide

Wavenumber (cm⁻¹) Assignment

3292 N-H Stretching

2962, 2931 C-H Stretching

1633 C=O Stretching (Amide I)

1552 N-H Bending (Amide II)

[2]

Table 4: Mass Spectrometry Data for N-Benzylbenzamide
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m/z Interpretation

211 [M]⁺ (Molecular Ion)[3][4]

105 [C₆H₅CO]⁺ (Benzoyl cation)[3][4]

91 [C₇H₇]⁺ (Tropylium cation)

Ionization Method: Electron Impact (EI).[2]

Experimental Protocols
The following sections outline the general procedures for acquiring NMR, IR, and MS

spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small quantity of the analyte (typically 5-10 mg for ¹H NMR and 20-50

mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5

mm NMR tube.

Instrumentation: The NMR spectra are recorded on a spectrometer, such as a Bruker or Jeol

instrument, operating at a specific frequency for protons (e.g., 400 or 500 MHz).

Data Acquisition:

For ¹H NMR, the spectral width is set to encompass all proton signals (typically 0-12 ppm).

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

For ¹³C NMR, the spectral width is wider (typically 0-220 ppm), and a larger number of

scans are required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to

generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected,

and referenced to the residual solvent peak or an internal standard like tetramethylsilane

(TMS).

Infrared (IR) Spectroscopy
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Sample Preparation:

Solid Samples: The sample can be prepared as a KBr (potassium bromide) pellet by

grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent

disk. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of

Nujol (mineral oil).

Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g.,

NaCl or KBr).

Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the

spectrum.

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet/salt

plates) is recorded first. The sample is then placed in the beam path, and the sample

spectrum is recorded. The instrument measures the interference pattern of the infrared

beam, which is then Fourier transformed to produce the IR spectrum (transmittance or

absorbance vs. wavenumber).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer. For volatile and

thermally stable compounds, Gas Chromatography (GC-MS) is a common method where the

sample is first separated on a GC column before entering the mass spectrometer. Direct

infusion via a syringe pump can also be used.

Ionization: The sample molecules are ionized. Electron Impact (EI) is a common hard

ionization technique that causes extensive fragmentation, providing structural information.

Electrospray Ionization (ESI) is a soft ionization technique often used for less volatile or

thermally labile molecules, typically showing the molecular ion peak.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.
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Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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